N-benzyl-6-(4-phenylbutoxy)hexan-1-amine
Description
Contextualization within Pharmaceutical Sciences and Organic Chemistry
In the realm of pharmaceutical sciences, the importance of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine lies primarily in its role as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients. Organic chemists utilize this compound's reactive sites—the secondary amine and the ether linkage—to construct larger, more intricate molecules with specific therapeutic functions. Its synthesis and subsequent reactions are subjects of ongoing research aimed at optimizing yields and purity for pharmaceutical applications. evitachem.com
Significance as a Key Synthetic Intermediate in Active Pharmaceutical Ingredient (API) Production
The principal application of this compound is as a key intermediate in the manufacture of Salmeterol, a long-acting β2-adrenergic receptor agonist. slnpharmachem.com This API is a cornerstone in the management of respiratory diseases.
Salmeterol, often administered as its xinafoate salt, is widely prescribed for the treatment of asthma and chronic obstructive pulmonary disease (COPD). wikipedia.orgnih.govnih.gov The synthesis of Salmeterol relies on the strategic use of this compound to introduce a specific side chain that is critical to the drug's long-acting bronchodilator properties. google.com
Historically, various synthetic routes to Salmeterol have been developed since its initial patenting. wikipedia.org A common and efficient pathway involves the reaction of 4-phenylbutanol with 1,6-dibromohexane (B150918) to form an ether, which is then reacted with benzylamine (B48309) to yield this compound. This intermediate is then coupled with a protected form of the saligenin moiety, followed by deprotection steps, to afford the final Salmeterol molecule. google.com Current synthetic strategies continue to refine this process, focusing on improving efficiency and minimizing impurities.
A key step in some synthetic routes involves the hydrogenation of this compound to remove the benzyl (B1604629) group, yielding 6-(4-phenylbutoxy)hexylamine, which is another crucial intermediate for Salmeterol synthesis. google.com
A Drug Master File (DMF) is a submission to the Food and Drug Administration (FDA) that may be used to provide confidential detailed information about facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs. For a complex API like Salmeterol, the DMF will contain detailed information on the synthetic route, including all intermediates. The purity and characterization of this compound are of strategic importance as they directly impact the quality and safety of the final drug product. Regulatory agencies require rigorous control over such key intermediates to ensure the consistency and reliability of the API manufacturing process.
Role in Salmeterol Xinafoate Synthesis
Identification and Nomenclature
Proper identification and nomenclature are crucial for chemical compounds in research and commerce.
The unique identifier for this compound is its CAS Registry Number, 97664-55-6. This number is universally used to provide an unambiguous identification of the chemical substance.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 97664-55-6 |
| Molecular Formula | C23H33NO |
| Molecular Weight | 339.51 g/mol |
| Synonyms | [6-(4-Phenylbutoxy)hexyl]benzylamine, 6-N-Benzylamino-1-(4'-phenylbutoxy)Hexane |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLIKZBRVQRFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448220 | |
| Record name | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97664-55-6 | |
| Record name | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-6-(4-phenylbutoxy)-1-hexanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Reactions
Established Synthetic Routes for N-benzyl-6-(4-phenylbutoxy)hexan-1-amine
The synthesis of this compound is most commonly achieved through a primary route involving alkylation-etherification followed by amine substitution. However, several other established methods in organic chemistry can also be employed to construct this molecule.
Primary Synthetic Route: Alkylation-Etherification and Amine Substitution
The principal and most direct method for synthesizing this compound involves a two-step process. The first step is the etherification of 4-phenylbutanol with a dihaloalkane, typically 1,6-dibromohexane (B150918), to form an intermediate, 6-(4-phenylbutoxy)hexyl bromide. This is followed by a nucleophilic substitution reaction where the bromine atom is displaced by benzylamine (B48309) to yield the final product.
This route is favored for its straightforward approach and the use of readily available starting materials. The reaction conditions for both steps can be optimized to achieve high yields and purity.
Alkylation of Amines
The N-alkylation of primary amines is a fundamental reaction in organic synthesis. nih.gov In the context of synthesizing this compound, this method would involve the direct reaction of 6-(4-phenylbutoxy)hexan-1-amine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. google.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. youtube.comlibretexts.org Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.
Table 1: Alkylation of Amines for the Synthesis of this compound
| Reactants | Reagents & Conditions | Product | Key Considerations |
| 6-(4-phenylbutoxy)hexan-1-amine, Benzyl halide (e.g., benzyl bromide) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | This compound | Potential for over-alkylation to form tertiary amines and quaternary ammonium salts. |
Reductive Amination of Aldehydes
Reductive amination is a versatile method for forming carbon-nitrogen bonds. libretexts.org For the synthesis of this compound, this would involve the reaction of 6-(4-phenylbutoxy)hexanal (B8627911) with benzylamine. google.com This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the target amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org This method offers good control over the degree of alkylation, making it a favorable alternative to direct alkylation. libretexts.org
Table 2: Reductive Amination for the Synthesis of this compound
| Reactants | Reagents & Conditions | Product | Key Considerations |
| 6-(4-phenylbutoxy)hexanal, Benzylamine | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), Solvent (e.g., Methanol, Dichloromethane) | This compound | Generally avoids over-alkylation, providing better selectivity for the secondary amine. |
Reduction of Precursor Compounds
The target amine can also be synthesized by the reduction of suitable precursor compounds that already contain the complete carbon skeleton. google.com For instance, the corresponding amide, N-benzyl-6-(4-phenylbutoxy)hexanamide, can be reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org This method is effective but requires the prior synthesis of the amide precursor. Another approach involves the reduction of an imine formed from 6-(4-phenylbutoxy)hexanal and benzylamine, which is essentially a two-step variation of the reductive amination process.
Table 3: Reduction of Precursors for the Synthesis of this compound
| Precursor Compound | Reagents & Conditions | Product | Key Considerations |
| N-benzyl-6-(4-phenylbutoxy)hexanamide | Reducing agent (e.g., LiAlH₄), Solvent (e.g., THF, Diethyl ether) | This compound | Requires synthesis of the amide precursor. LiAlH₄ is a strong and moisture-sensitive reagent. |
| Imine of 6-(4-phenylbutoxy)hexanal and benzylamine | Reducing agent (e.g., NaBH₄, H₂/catalyst) | This compound | Two-step process involving imine formation and then reduction. |
Reaction with Epoxides or Halohydrins
The synthesis can also be approached by reacting an amine with an epoxide or a halohydrin. google.com For example, benzylamine could react with a suitable epoxide, such as 2-((6-bromohexyloxy)methyl)oxirane, followed by a subsequent reaction to introduce the phenylbutoxy group. Alternatively, benzylamine could react with a halohydrin like 1-bromo-6-(4-phenylbutoxy)hexan-2-ol. These methods introduce additional functional groups that may require further manipulation to arrive at the final product.
Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines, but its principles can be adapted for the synthesis of secondary amines. wikipedia.orgmasterorganicchemistry.comlibretexts.org In a modified approach to synthesize this compound, one could first prepare N-benzylamine. This secondary amine could then potentially be alkylated with 6-(4-phenylbutoxy)hexyl bromide. However, the direct alkylation of a secondary amine can be challenging and may lead to the formation of a tertiary amine.
A more traditional Gabriel approach would involve reacting potassium phthalimide (B116566) with 6-(4-phenylbutoxy)hexyl bromide to form N-(6-(4-phenylbutoxy)hexyl)phthalimide. wikipedia.orglibretexts.org Subsequent cleavage of the phthalimide group with hydrazine (B178648) would yield the primary amine, 6-(4-phenylbutoxy)hexan-1-amine. wikipedia.orglibretexts.org This primary amine would then need to be benzylated in a separate step, for instance, via reductive amination with benzaldehyde, to afford the final product. While multi-step, this route offers a high degree of control and avoids the over-alkylation issues associated with direct alkylation of ammonia (B1221849). youtube.com
Table 4: Modified Gabriel Synthesis Approach for this compound
| Step | Reactants | Reagents & Conditions | Intermediate/Product |
| 1 | Potassium phthalimide, 6-(4-phenylbutoxy)hexyl bromide | Solvent (e.g., DMF) | N-(6-(4-phenylbutoxy)hexyl)phthalimide |
| 2 | N-(6-(4-phenylbutoxy)hexyl)phthalimide | Hydrazine (N₂H₄), Solvent (e.g., Ethanol) | 6-(4-phenylbutoxy)hexan-1-amine |
| 3 | 6-(4-phenylbutoxy)hexan-1-amine, Benzaldehyde | Reducing agent (e.g., NaBH₃CN), Solvent (e.g., Methanol) | This compound |
Dehydrogenative Coupling
Dehydrogenative coupling represents a potential, albeit less commonly detailed, synthetic route for this compound. This methodology can involve the use of ethylene (B1197577) glycol and amines in the presence of a catalyst. The reaction proceeds through the formation of intermediate species like α-hydroxyamides, which can then react further with hexan-1-amine derivatives to form the target compound.
Key Precursors and Starting Materials
The synthesis of this compound relies on three principal starting materials.
4-Phenylbutanol
4-Phenylbutanol is a crucial precursor, initiating the synthesis by reacting with 1,6-dibromohexane to form the 6-(4-phenylbutoxy)hexyl bromide intermediate. This reaction is typically conducted in the presence of a strong base. 4-Phenylbutanol itself is an important intermediate used in the synthesis of various compounds, including a paclitaxel-incorporating micellar nanoparticle formulation known as NK105. chemicalbook.com It can be synthesized through methods such as the condensation of phenylacetaldehyde (B1677652) and acetaldehyde (B116499) followed by hydrogenation, or via a Grignard-type reaction between phenylethyl magnesium bromide and ethylene oxide. chemicalbook.com Another novel process involves using tetrahydrofuran (B95107) and an acyl chloride, catalyzed by zinc chloride, to form a 4-chlorobutanol ester, which then undergoes a Friedel-Crafts alkylation with benzene (B151609). google.com
Table 1: Properties of 4-Phenylbutanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅(CH₂)₄OH | sigmaaldrich.com |
| Molecular Weight | 150.22 g/mol | sigmaaldrich.com |
| CAS Number | 3360-41-6 | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 140-142 °C/14 mmHg | sigmaaldrich.com |
| Density | 0.984 g/mL at 20 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.521 | sigmaaldrich.com |
1,6-Dibromohexane
1,6-Dibromohexane serves as an alkylating agent and a C6 spacer in the synthesis. innospk.com It reacts with 4-phenylbutanol in the first step of the synthetic sequence. This colorless to pale yellow liquid is a versatile reagent in organic synthesis, notably used in producing hypotensive drugs like hexamethonium (B1218175) bromide and as a cross-linker for glycuronans. innospk.comchemicalbook.com Its synthesis can be achieved through the bromination of 1,6-hexanediol. chemicalbook.com
Table 2: Properties of 1,6-Dibromohexane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | Br(CH₂)₆Br | sigmaaldrich.com |
| Molecular Weight | 243.97 g/mol | chemicalbook.com |
| CAS Number | 629-03-8 | chemicalbook.com |
| Appearance | Colourless or pale yellow liquid | chemicalbook.com |
| Boiling Point | 243 °C | innospk.com |
| Melting Point | -2 to -2.5 °C | innospk.comchemicalbook.com |
| Density | 1.586 g/mL at 25 °C | chemicalbook.com |
| Flash Point | >110 °C | sigmaaldrich.com |
Benzylamine
Benzylamine is the source of the N-benzyl group in the final molecule. It is introduced in the second step of the synthesis, where it displaces the bromine atom from the 6-(4-phenylbutoxy)hexyl bromide intermediate via nucleophilic substitution. Benzylamine is a colorless liquid and a common precursor in organic chemistry, used in the industrial production of many pharmaceuticals. chemicalbook.comwikipedia.org It can be produced by reacting benzyl chloride with ammonia or through the catalytic hydrogenation of benzonitrile. chemicalbook.comwikipedia.org
Table 3: Properties of Benzylamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅CH₂NH₂ | chemicalbook.com |
| Molecular Weight | 107.15 g/mol | |
| CAS Number | 100-46-9 | |
| Appearance | Colorless to light yellow liquid | |
| Basicity | pH 11.6 (100 g/L in water) | chemicalbook.com |
| Solubility | Soluble in water, ethanol (B145695), ether, benzene | chemicalbook.comchemicalbook.com |
Reaction Conditions and Catalysis
The synthesis of this compound is sensitive to the choice of solvents and catalysts, which can vary between the different steps of the process.
Solvents (e.g., Ethanol, DMF, DMSO, DCM)
A range of solvents are employed during the synthesis, tailored to the specific requirements of each reaction step.
Step 1 (Alkylation of 4-Phenylbutanol): This step typically uses a polar aprotic solvent. N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are common choices. Other high-boiling point aprotic solvents such as dimethylsulfoxide (DMSO) and N-methylpyrrolidone are also suitable. google.com
Step 2 (Amine Substitution): The reaction between the brominated intermediate and benzylamine is often carried out in a refluxing solvent like ethanol or acetonitrile.
General and Alternative Solvents: A broader list of potential inert solvents for related reactions includes halogenated solvents like methylene (B1212753) chloride (DCM) or chloroform, ethers such as dioxane, and aromatic hydrocarbons like benzene or toluene. google.com
Hydrogenation Reactions: For subsequent reactions, such as the removal of the benzyl group from the final product, ethanol (EtOH) is used as the solvent in the presence of a palladium on carbon (Pd/C) catalyst. google.com
Table 4: Solvents in the Synthesis of this compound and Related Steps
| Solvent | Abbreviation | Role/Reaction Step | Source |
|---|---|---|---|
| N,N-dimethylformamide | DMF | Alkylation of 4-Phenylbutanol; Amine alkylation | google.com |
| Tetrahydrofuran | THF | Alkylation of 4-Phenylbutanol | |
| Ethanol | EtOH | Amine substitution with benzylamine; Hydrogenation | |
| Dimethylsulfoxide | DMSO | Potential solvent for alkylation | google.com |
| Dichloromethane | DCM | Potential inert solvent; Product purification | chemicalbook.comgoogle.com |
Reagents
The synthesis and subsequent reactions of this compound employ a variety of reagents to facilitate specific chemical transformations. The selection of these reagents is critical for achieving high yields and purity of the desired products.
Table 1: Reagents and their Functions
| Reagent | Function | Source |
| K2CO3 (Potassium carbonate) | A base used in alkylation reactions. | google.com |
| Pd/C (Palladium on carbon) | A catalyst for hydrogenation reactions. google.com | google.com |
| LiAlH4 (Lithium aluminum hydride) | A strong reducing agent used to convert amides or other functional groups to amines. | |
| NaH (Sodium hydride) | A strong base used to deprotonate alcohols or amines, facilitating nucleophilic substitution. | |
| Triethylamine | An organic base often used as an acid scavenger in reactions that produce acidic byproducts. |
In a typical synthesis, potassium carbonate is utilized as a base in the reaction between N-benzyl-6-(4-phenylbutoxy)hexylamine and bromoacetaldehyde (B98955) diethylacetal. google.com For hydrogenation processes, such as the conversion of an N-benzyl group to a primary amine, palladium on carbon is the catalyst of choice. google.com Lithium aluminum hydride serves as a potent reducing agent for various functional groups. Sodium hydride is employed to generate alkoxides or amides for subsequent nucleophilic substitution reactions.
Temperature and Pressure Parameters
The conditions of temperature and pressure are pivotal in directing the outcome of the synthesis of this compound and its derivatives.
Hydrogenation reactions involving Pd/C are often carried out at room temperature and atmospheric pressure. google.com For instance, the hydrogenation of N-benzyl-6-(4-phenylbutoxy)hexylamine in ethanol using a 5% Pd/C catalyst proceeds efficiently under these mild conditions. google.com
In contrast, alkylation reactions may require elevated temperatures to proceed at a reasonable rate. The reaction of N-benzyl-6-(4-phenylbutoxy)hexylamine with bromoacetaldehyde diethylacetal in the presence of K2CO3 is conducted at 80°C. google.com The specific pressure conditions for this type of reaction are not always detailed but are generally maintained at or near atmospheric pressure.
Chemical Transformations and Derivatives
This compound can undergo a range of chemical transformations, leading to a variety of derivatives with different properties and applications.
Oxidation Reactions
The secondary amine functionality in this compound can be oxidized. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of corresponding imines or, with cleavage of the N-benzyl group, other oxidation products. Common oxidizing agents that could be employed for such transformations include potassium permanganate (B83412) or chromium trioxide. evitachem.com
Reduction Reactions
Reduction reactions are crucial for modifying the structure of this compound. A key transformation is the hydrogenolysis of the N-benzyl group to yield the primary amine, 6-(4-phenylbutoxy)hexan-1-amine. This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This debenzylation is a critical step in the synthesis of certain pharmaceutical compounds.
Nucleophilic Substitution Reactions
The nitrogen atom of this compound is nucleophilic and can participate in substitution reactions. For example, it can be alkylated with various alkyl halides to introduce new substituents on the nitrogen atom. google.com These reactions are typically carried out in the presence of a base to neutralize the acid formed during the reaction. google.com
Formation of Hydrochloride and Oxalate (B1200264) Salts
Due to the basic nature of the amine group, this compound readily forms salts with acids. The formation of hydrochloride and oxalate salts is a common practice to improve the compound's stability, solubility, and handling properties.
The hydrochloride salt is formed by treating the free base with hydrochloric acid. chemspider.com This results in a crystalline solid that is often easier to purify and handle than the oily free base.
The oxalate salt is prepared by reacting the amine with oxalic acid. chembk.combldpharm.comhsppharma.com Similar to the hydrochloride salt, the oxalate salt is a solid that facilitates isolation and purification. chembk.com
Analytical and Spectroscopic Characterization in Research Settings
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, providing detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. While specific, publicly archived spectra for this compound are not widely available, the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei can be predicted based on its known structure and established spectroscopic principles.
¹H NMR: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the benzyl (B1604629) and phenyl groups would appear in the downfield region, typically between 7.1 and 7.4 ppm. The benzylic protons adjacent to the nitrogen atom and the methylene (B1212753) protons adjacent to the ether oxygen would also exhibit characteristic downfield shifts. Protons of the aliphatic hexyl and butyl chains would resonate in the upfield region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would generate signals in the 125-145 ppm range. The carbon atoms of the benzylic group and those bonded to the heteroatoms (nitrogen and oxygen) would be found in the midfield region, while the aliphatic chain carbons would appear at higher field (further upfield).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H (Phenyl & Benzyl) | 7.10 - 7.40 | 125 - 145 |
| Benzyl CH₂-N | ~3.80 | ~50 |
| Ether O-CH₂ (Phenylbutoxy) | ~3.40 | ~70 |
| Amine N-CH₂ (Hexyl) | ~2.60 | ~50 |
| Aliphatic CH₂ (Hexyl & Butyl Chains) | 1.30 - 1.70 | 25 - 32 |
| N-H | Variable, broad | N/A |
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features. orgchemboulder.comrockymountainlabs.comspectroscopyonline.com
Key expected absorptions include a weak to medium intensity band for the N-H stretch of the secondary amine in the region of 3300-3350 cm⁻¹. orgchemboulder.comrockymountainlabs.com The presence of both aromatic and aliphatic C-H bonds would be confirmed by stretching vibrations just above and just below 3000 cm⁻¹, respectively. A strong band corresponding to the C-O stretching of the ether linkage is anticipated around 1100 cm⁻¹. udel.edu The C-N stretching vibration of the aliphatic amine is typically observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3350 | Weak - Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |
| Aliphatic CH₂ | C-H Bend | 1450 - 1470 | Medium |
| Ether | C-O Stretch | 1080 - 1150 | Strong |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium - Weak |
| Secondary Amine | N-H Wag | 665 - 910 | Broad, Strong |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (molar mass approximately 339.5 g/mol ), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 339 or 340, respectively. The fragmentation of this molecule is predicted to be dominated by cleavage at bonds adjacent to the nitrogen atom (alpha-cleavage), a common pathway for amines. whitman.edulibretexts.org This would lead to the formation of stable fragment ions. For instance, cleavage of the bond between the benzyl group and the nitrogen could result in a tropylium ion at m/z 91. Cleavage of the hexyl chain adjacent to the nitrogen is also a probable fragmentation pathway. whitman.edu
Chromatographic Methods for Purity and Identity Confirmation
Chromatographic techniques are essential for separating the target compound from impurities and confirming its identity.
High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the purity of this compound. Various suppliers and manufacturers report purities of greater than 98.0% as determined by HPLC, indicating that this is a standard quality control procedure. While specific analytical methods, including the choice of column, mobile phase composition, and detector wavelength, are often proprietary, reverse-phase HPLC is typically employed for compounds of this nature. This technique effectively separates the main compound from any starting materials, by-products, or degradation products, ensuring the material meets the stringent purity requirements for its use in further synthesis.
Advanced Characterization for Research Applications
Beyond routine structural and purity analysis, other characterization techniques can be applied in research settings to determine the physicochemical properties of a compound. For this compound, these may include the measurement of thermophysical properties such as density and refractive index. muni.czstudy.com These properties are fundamental physical constants of a pure substance and can serve as additional indicators of purity and identity. muni.cz The refractive index, in particular, is a sensitive measure of a substance's composition and can be determined with high precision. nist.gov
Applications in Pharmaceutical and Chemical Research
Role as a Pharmaceutical Intermediate
This compound is a critical component in the manufacturing of the well-established asthma medication, Salmeterol Xinafoate.
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine is a vital intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used for the treatment of asthma and chronic obstructive pulmonary disease (COPD). evitachem.com The synthesis of Salmeterol involves the reaction of this compound with other chemical precursors to construct the final active pharmaceutical ingredient. google.com This specific amine is favored in the manufacturing process due to its ability to efficiently introduce the necessary structural components of the Salmeterol molecule. evitachem.comgoogle.com
| Intermediate | Role in Synthesis | Final Product |
| This compound | Direct Precursor | Salmeterol Xinafoate |
This table highlights the direct role of this compound in the synthesis of Salmeterol Xinafoate.
Development of Novel Chemical Entities
The chemical structure of this compound provides a versatile scaffold for the creation of new molecules with potential therapeutic applications.
Researchers have modified the structure of this compound to create new compounds, known as derivatives, for pharmacological study. nih.gov This process of derivatization allows for the exploration of how specific structural changes can influence the biological activity of the molecule.
A notable example of such a derivative is N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine, also known as XOB. nih.gov This compound was synthesized by replacing the benzyl (B1604629) group of the parent molecule with a 4-bromo-2,5-dimethoxyphenethyl group. nih.gov
| Parent Compound | Modification | Derivative |
| This compound | Replacement of the benzyl group with a 4-bromo-2,5-dimethoxyphenethyl group | N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB) |
This table illustrates the structural modification leading to the formation of XOB.
The derivative XOB has been the subject of research to understand its biological effects and how it interacts with biological targets. nih.govmcw.edu Studies have shown that XOB acts as an antagonist at serotonin (B10506) 5-HT2A receptors and also blocks voltage-gated sodium channels. nih.govmcw.edu Specifically, it has been found to antagonize 5-HT-stimulated calcium flux at 5-HT2A receptors and inhibit sodium currents, which leads to a reduction in neuronal firing. nih.govmcw.edu This dual activity suggests its potential as a tool for preclinical investigations and for the development of therapeutics that target both of these systems, which could be relevant for conditions like bipolar disorder. nih.govmcw.edu
Derivatization for Pharmacological Investigations
Exploration of Biological Activities and Mechanisms
Enzyme and Receptor Binding Studies
While specific binding studies for this compound are not detailed in the literature, its structural components suggest potential modes of interaction with biological targets. The molecule possesses two aromatic rings and a secondary amine, which are functionalities known to participate in key non-covalent interactions within protein binding pockets.
The structure of this compound features a benzyl group and a phenyl group, both of which are aromatic rings capable of engaging in π-π stacking interactions. nih.govlibretexts.org These non-covalent interactions occur between the electron-rich π systems of aromatic rings and are crucial for the stabilization of protein-ligand complexes. nih.govnih.gov In a protein's binding site, the benzyl or phenyl ring of the compound could stack against the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov This type of interaction is a significant contributor to the binding affinity and specificity of a ligand for its receptor. nih.gov The geometry of these interactions can vary, including parallel or T-shaped arrangements, and they are a recognized factor in rational drug design. wikipedia.org
The secondary amine in the this compound structure can serve as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). youtube.comnih.gov Hydrogen bonds are highly directional and specific interactions that are fundamental to molecular recognition at the active sites of enzymes and receptors. nih.gov The amine functionality could form hydrogen bonds with suitable amino acid residues in a protein, such as aspartate or glutamate (B1630785) (acceptors) or serine and threonine (donors). nih.gov These interactions play an indispensable role in determining the selectivity and affinity of a ligand for its biological target. nih.gov
Impurity Profiling and Quality Control in Synthetic Routes
Origins of Impurities in N-benzyl-6-(4-phenylbutoxy)hexan-1-amine Synthesis
Impurities in the synthesis of this compound can originate from several sources, including contaminated starting materials, side reactions, and the persistence of intermediate compounds. A typical synthesis route involves the reaction of 4-phenylbutanol with 1,6-dibromohexane (B150918) to form an ether intermediate, which is then reacted with benzylamine (B48309). pharmtech.com
The purity of the raw materials is paramount. Contaminants present in the starting materials can be carried through the synthesis and may react to form new impurities.
4-phenylbutanol: This starting material can contain related aromatic alcohols. For instance, if the benzene (B151609) used to produce 4-phenylbutanol contains toluene, 4-(4-methylphenyl)-1-butanol may be present as an impurity. This compound can then undergo the same reaction sequence as 4-phenylbutanol, ultimately leading to the formation of methylsalmeterol in the final API. pharmtech.com Other related impurities, such as 2-phenylethanol and 3-phenyl-1-hydroxypropane, can also be present and result in the formation of known Salmeterol impurities B and C, respectively. pharmtech.com
1,6-dibromohexane: This dialkyl halide is used to form the hexyl ether linkage. Impurities can arise from its own synthesis or degradation. A significant potential side-product is 1,6-bis(4-phenylbutoxy)hexane, which forms if a molecule of 1,6-dibromohexane reacts with two molecules of 4-phenylbutanol.
Table 1: Impurities Originating from Starting Materials
| Starting Material | Potential Impurity in Starting Material | Resulting Impurity in Downstream Synthesis |
|---|---|---|
| 4-phenylbutanol | 4-(4-methylphenyl)-1-butanol | Methylsalmeterol |
| 4-phenylbutanol | 2-phenylethanol | Salmeterol Impurity B |
| 4-phenylbutanol | 3-phenyl-1-hydroxypropane | Salmeterol Impurity C |
Reactive intermediates are transient species that can be diverted into non-target reaction pathways, leading to byproducts.
Alkoxide Intermediate: The synthesis involves the formation of an alkoxide from 4-phenylbutanol. This nucleophilic species reacts with 1,6-dibromohexane.
Over-alkylation: A significant side reaction is the potential for over-alkylation of the amine. After the desired this compound (a secondary amine) is formed, it can react further with the (4-(6-bromohexyloxy)butyl)benzene intermediate to yield a tertiary amine. This over-alkylation is a common challenge in the synthesis of secondary amines.
Non-reactive intermediates are stable molecules formed during the synthesis that may persist as impurities if the reaction does not proceed to completion. The primary example in this synthesis is the bromo-ether intermediate, (4-(6-bromohexyloxy)butyl)benzene. This compound is formed in the first step and is the substrate for the subsequent reaction with benzylamine. If the amination step is incomplete, unreacted (4-(6-bromohexyloxy)butyl)benzene will remain as a significant impurity in the final this compound product.
Identification and Characterization of Specific Impurities
Regulatory bodies require the identification and characterization of impurities in pharmaceutical manufacturing. For this compound, several specific process-related impurities have been identified.
This impurity is structurally similar to the target compound but contains a cyclohexyl ring instead of a phenyl ring.
Table 2: Characterization of N-benzyl-6-(4-cyclohexylbutoxy)hexan-1-amine
| Property | Value |
|---|---|
| Molecular Formula | C23H39NO |
| Origin | Hydrogenation of the phenyl ring of the 4-phenylbutoxy group. pharmtech.comsenieer.com |
This compound is a known impurity related to the synthesis of Salmeterol and is considered a reactive intermediate. pharmtech.comaxios-research.com
Origin: This impurity is reported to form from the reaction of 4-phenylbutanol with benzylamine. pharmtech.comresearchgate.net This suggests a side pathway where an activated form of 4-phenylbutanol (e.g., a tosylate or halide, potentially formed in situ or present as an impurity) reacts directly with benzylamine. This "reactive intermediate" can then compete with the desired intermediate in subsequent reaction steps to form other downstream impurities. pharmtech.comresearchgate.net
Table 3: Characterization of N-benzyl-4-phenylbutan-1-amine
| Property | Value |
|---|---|
| Molecular Formula | C17H21N axios-research.com |
| CAS Number | 129951-06-0 axios-research.com |
| Origin | Side reaction between 4-phenylbutanol and benzylamine. pharmtech.comresearchgate.net |
Strategies for Impurity Control and Mitigation
Controlling impurities in the synthesis of this compound involves a multi-faceted approach, combining post-synthesis purification with proactive process optimization to prevent impurity formation from the outset.
Purification Techniques (e.g., Column Chromatography, Recrystallization)
Post-synthesis purification is essential to remove impurities that are formed despite process controls. For this compound, two primary methods are employed:
Column Chromatography: This is a cornerstone technique for separating the target compound from structurally similar impurities. The crude product, a viscous liquid, is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture like hexane (B92381) and ethyl acetate, is then passed through the column. rsc.org Separation occurs based on the differential adsorption of the components to the silica; the desired compound and impurities travel at different rates, allowing for the collection of purified fractions. The selection of the mobile phase is critical to achieve optimal separation.
Recrystallization: While the free base of this compound is a liquid, it is also available in its hydrochloride salt form, which is a solid. made-in-china.comfinocurelaboratories.com This allows for purification by recrystallization. The process involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly. The desired compound's molecules will crystallize out of the solution, leaving impurities behind in the solvent. The choice of solvent is paramount; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. This technique is highly effective at removing small quantities of impurities. rsc.org
Process Optimization to Minimize Impurity Formation
A proactive strategy to ensure purity is to optimize the manufacturing process to minimize the generation of impurities. The primary synthetic route involves the reaction of 6-(4-phenylbutoxy)hexyl bromide with benzylamine. Potential impurities can arise from starting materials, side reactions, or subsequent degradation.
Key optimization strategies include:
Control of Stoichiometry: The molar ratio of reactants is carefully controlled. For instance, in the N-alkylation step, using an inappropriate excess of benzylamine can be wasteful, while insufficient amounts can lead to incomplete reaction, leaving unreacted 6-(4-phenylbutoxy)hexyl bromide as a major impurity. Conversely, direct alkylation of 6-(4-phenylbutoxy)hexan-1-amine with a benzyl (B1604629) halide carries a significant risk of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.
Temperature and Reaction Time: Each reaction step has an optimal temperature range and duration. Deviations can lead to increased side-product formation or degradation of the desired product. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) helps determine the optimal endpoint.
Atmospheric Control: Certain reactions may be sensitive to oxygen or moisture. For example, hydrogenation reactions used in related synthetic steps must be carefully controlled to prevent unintended reactions, such as the saturation of the phenyl group to a cyclohexyl group. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent such oxidative or undesired side reactions.
A summary of potential process-related impurities and control strategies is presented in Table 1.
| Impurity Name | Potential Origin | Control Strategy |
| Benzylamine | Unreacted starting material | Control of stoichiometry; purification via chromatography. |
| 6-(4-phenylbutoxy)hexyl bromide | Unreacted intermediate | Optimization of reaction time and temperature; purification. |
| Dibenzyl-[6-(4-phenylbutoxy)hexyl]amine | Over-alkylation side-product | Strict control of stoichiometry and reaction conditions. |
| N-benzyl-6-(4-cyclohexylbutoxy)hexan-1-amine | Unintended hydrogenation of phenyl ring in related steps | Use of selective catalysts; control of hydrogenation conditions; inert atmosphere. |
Analytical Methods for Impurity Detection and Quantification (e.g., HPLC, RRT)
Accurate and precise analytical methods are required to detect and quantify impurities, ensuring that the final intermediate meets the required specifications. High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC): This method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For this compound and its non-volatile organic impurities, a reverse-phase HPLC method is typically used. A C18 column is a common choice for the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using an ultraviolet (UV) detector. uspnf.com The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Manufacturers often report purity levels of 98.0% or higher by HPLC.
Relative Retention Time (RRT): In a chromatographic analysis, Relative Retention Time (RRT) is the ratio of the retention time of an impurity to the retention time of the main compound peak. RRT is a critical parameter for impurity identification in routine quality control. Once the identity of an impurity has been confirmed (e.g., by LC-MS or synthesis of a reference standard), its RRT can be used for reliable identification in subsequent HPLC runs, even with minor shifts in absolute retention times. While specific RRT data for impurities of this compound are typically proprietary to the manufacturer, a representative table illustrating how such data would be presented is shown in Table 2.
| Compound | Retention Time (min) (Illustrative) | RRT (Illustrative) |
| Benzylamine | 2.5 | 0.25 |
| 6-(4-phenylbutoxy)hexyl bromide | 14.0 | 1.40 |
| This compound | 10.0 | 1.00 |
| Dibenzyl-[6-(4-phenylbutoxy)hexyl]amine | 12.5 | 1.25 |
Regulatory Context of Impurity Limits (e.g., ICH Guidelines, Pharmacopoeial Standards)
As this compound is a pharmaceutical intermediate, its quality is governed by stringent regulatory guidelines to ensure the safety of the final API. finocurelaboratories.com The primary framework is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
ICH Q3A(R2) - Impurities in New Drug Substances: This guideline is paramount for intermediates like this compound. ich.org It establishes thresholds for reporting, identifying, and qualifying impurities. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified. ich.org
The ICH thresholds are based on the maximum daily dose (MDD) of the final drug. Since this compound is an intermediate for Salmeterol, the thresholds would be derived from Salmeterol's MDD. The key thresholds are:
An illustrative summary of these thresholds is provided in Table 3.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | 0.05% | 0.03% |
| Identification | 0.10% or 1.0 mg TDI, whichever is lower | 0.05% |
| Qualification | 0.15% or 1.0 mg TDI, whichever is lower | 0.05% |
| (TDI = Total Daily Intake) |
Pharmacopoeial Standards: While specific monographs for intermediates are less common, the final API, Salmeterol Xinafoate, is described in major pharmacopoeias such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP). uspnf.compharmacopoeia.comusp.org These monographs specify tests and acceptance criteria for Salmeterol and its related compounds (impurities). The control of impurities in this compound is critical because they can potentially carry over into the final API and become "related compounds" that must be controlled within the limits set by the pharmacopoeia. synthinkchemicals.com Therefore, the impurity limits for the intermediate are often set much tighter than what might be allowed in the final drug product to ensure compliance.
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling Studies
Computational methods are increasingly pivotal in modern medicinal chemistry for accelerating drug discovery and optimizing molecular structures. For a molecule like N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, these in silico techniques offer predictive insights into its behavior and guide the development of novel compounds.
The structural configuration of this compound, featuring a hexan-1-amine backbone with a benzyl (B1604629) group on the nitrogen and a 4-phenylbutoxy chain, is critical for its interaction with biological targets. While specific molecular docking studies for this exact compound are not extensively published, the principles are well-established. Computational models can be used to predict how this molecule and its analogues bind to target receptors, such as the β2-adrenergic receptor.
Comparative analyses of similar compounds show that even minor changes to the substituents on the hexane (B92381) chain can significantly alter biological activity. For example, derivatives with different phenyl or alkoxy groups demonstrate varied binding affinities for β2-adrenergic receptors. Molecular modeling can simulate these interactions, calculating binding energies and identifying key amino acid residues within the receptor's binding pocket that stabilize the ligand. Such studies have been effectively used for related dibenzylamine (B1670424) structures to assess their neuropharmacological potential by modeling their fit within the active sites of enzymes like acetylcholinesterase. mdpi.com
The core structure of this compound serves as a valuable scaffold for the in silico design of new molecules with potentially different therapeutic applications. By modifying functional groups computationally before undertaking laboratory synthesis, researchers can prioritize candidates with the highest predicted efficacy and best pharmacological profiles.
A prominent example of this approach is the development of N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB), a novel compound designed using the phenylbutoxyhexyl "tail" from the Salmeterol structure. nih.gov This research created a new molecule that functions as a dual antagonist of serotonin (B10506) 5-HT2A receptors and voltage-gated sodium channels (VGSCs), targets relevant for treating bipolar disorder. nih.govnih.gov This demonstrates how the foundational structure of this compound can be leveraged to design analogues with entirely new therapeutic goals, moving beyond its role as a simple synthetic intermediate. nih.gov
Table 1: Novel Analogues Based on the 6-(4-phenylbutoxy)hexan-1-amine Scaffold
| Compound Name | Structural Modification | Therapeutic Target |
|---|---|---|
| N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB) | Replacement of the N-benzyl group with an N-(4-bromo-2,5-dimethoxyphenethyl) group. nih.gov | Dual 5-HT2A receptor and voltage-gated sodium channel (VGSC) antagonist. nih.gov |
Green Chemistry Approaches in Synthesis
While traditional synthesis routes for this compound are established, modern chemistry emphasizes the adoption of "green" principles to minimize environmental impact. One documented synthesis step involves the hydrogenation of a precursor using a Palladium on Carbon (Pd/C) catalyst in ethanol (B145695) (EtOH) to produce 6-(4-phenylbutoxy)hexylamine. google.com Hydrogenation is generally considered a clean reaction, and using a heterogeneous catalyst like Pd/C allows for easier separation and potential recycling.
Solvent Substitution: Replacing high-boiling point aprotic solvents and halogenated solvents with more benign alternatives like bio-based solvents or water, where feasible.
Catalyst Optimization: Investigating more efficient, recyclable, or non-heavy metal catalysts to improve reaction yields and reduce waste.
Atom Economy: Redesigning the synthetic pathway to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing byproducts.
Energy Efficiency: Developing processes that can be run at lower temperatures and pressures, potentially through the use of novel catalysts or microwave-assisted synthesis.
Mechanistic Investigations of Biological Activity (if applicable to novel derivatives)
As new derivatives are designed, investigating their precise mechanism of action is crucial. The novel analogue N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB) provides an excellent case study. Research has shown that XOB acts as a dual-target agent, a polypharmacology approach that is gaining traction for treating complex psychiatric disorders. nih.govnih.gov
Mechanistic studies revealed that XOB:
Antagonizes 5-HT2A Receptors: It effectively antagonizes serotonin-stimulated, Gq-mediated calcium flux at 5-HT2A receptors with low micromolar concentrations. Importantly, it shows negligible activity at related serotonin receptors like 5-HT1A, 5-HT2B, and 5-HT2C, indicating a desirable level of selectivity. nih.govnih.gov
Inhibits Voltage-Gated Sodium Channels (VGSCs): At similar concentrations, XOB inhibits sodium currents in both heterologous cells and layer V pyramidal neurons in the mouse prefrontal cortex. This action leads to a reduction in action potential firing. nih.govnih.gov
This dual mechanism, targeting two key pathways implicated in bipolar disorder, makes XOB a valuable proof-of-principle tool for future preclinical development. nih.gov Such detailed mechanistic investigations are essential for validating the therapeutic hypothesis behind the design of novel analogues.
Patent Landscape and Intellectual Property (IP) Analysis
The intellectual property surrounding this compound and its derivatives is primarily linked to its utility in pharmaceutical synthesis. The patent landscape reflects its value as a key building block for Salmeterol.
A key patent, US6388134B1, specifically covers new derivatives of 6-(4-phenylbutoxy)hexylamine, including structures where the nitrogen is substituted with a benzyl group. google.com The invention claims the novelty of these compounds as useful starting materials or intermediates for a new process of obtaining Salmeterol. google.com This highlights that the process of making a known drug via a novel intermediate is a patentable strategy. The patent also details the reaction conditions for producing these derivatives, such as alkylation in aprotic solvents like DMF. google.com Public databases also list patent information associated with the compound's unique chemical structure. nih.gov
The patenting of novel analogues with distinct biological activities, such as the work done on XOB, represents a separate and evolving area of intellectual property. nih.govnih.gov These patents would focus on the composition of matter for the new chemical entity and its method of use for a specific medical indication, like bipolar disorder.
Table 2: Selected Patent Information
| Patent ID | Title | Key Relevance |
|---|---|---|
| US6388134B1 | Derivatives of 6-(4-phenylbutoxy)hexylamine and process for producing Salmeterol | Claims novel derivatives, including the N-benzyl variant, as useful intermediates for the synthesis of Salmeterol. google.com |
Development of Reference Standards and Analytical Standards
The use of this compound as a pharmaceutical intermediate necessitates the availability of high-purity reference and analytical standards. slnpharmachem.com These standards are critical for quality control, ensuring the identity and purity of the intermediate before it is used in the final synthesis of an active pharmaceutical ingredient (API) like Salmeterol.
Several chemical suppliers offer this compound at purities of 95% or higher. The standard purification method involves silica (B1680970) gel chromatography, which can yield purity levels of >95%, followed by recrystallization to achieve purities as high as 98%.
Furthermore, closely related analogues are developed specifically for use as reference standards in impurity profiling. For instance, N-Benzyl-6-(4-(4-bromophenyl)butoxy)hexan-1-amine is explicitly used as a reference standard to detect and quantify potential impurities during Salmeterol synthesis. pharmaffiliates.com The development and availability of these certified standards are essential for meeting the stringent regulatory requirements for pharmaceutical manufacturing. slnpharmachem.com
Q & A
Q. What are the established synthetic routes for N-benzyl-6-(4-phenylbutoxy)hexan-1-amine?
- Methodological Answer : The compound can be synthesized via:
- Gabriel Synthesis : React phthalimide with an alkyl halide (e.g., 6-(4-phenylbutoxy)hexyl bromide) to form a phthalimide intermediate, followed by hydrolysis with hydrazine to yield the primary amine .
- Dehydrogenative Coupling : Utilize ethylene glycol and amines in the presence of a catalyst to form intermediates like α-hydroxyamides, which can react further with hexan-1-amine derivatives .
- Key Purification Steps : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>95%) .
Q. How is this compound characterized in research settings?
- Methodological Answer : Characterization involves:
- Spectroscopic Techniques : NMR (¹H/¹³C) to confirm structure, FT-IR for functional group analysis.
- Chromatography : HPLC for purity assessment (>95%) .
- Thermophysical Properties : Density (ρ), speed of sound (c), and refractive index (nD) measured using Anton Paar DSA 5000 and Bellingham+Stanley refractometers .
- SMILES/InChI :
NCCCCCCOCCCCc1ccccc1andInChI=1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2for digital registry .
Q. What are the potential applications of this compound in pharmacological research?
- Methodological Answer :
- Drug Intermediate : Used in synthesizing APIs (e.g., salmeterol), though its presence in intermediates can lead to cyclohexyl impurities requiring rigorous monitoring .
- Enzyme/Receptor Studies : The benzyl and phenyl groups enable π-π stacking with aromatic protein residues, while the amine facilitates hydrogen bonding, suggesting utility in probing enzyme mechanisms .
Advanced Research Questions
Q. How can experimental designs minimize impurities like the cyclohexyl derivative during synthesis?
- Methodological Answer :
- Intermediate Control : Monitor reaction stages for residual N-benzyl-4-phenylbutan-1-amine, which competes in side reactions .
- Analytical Monitoring : Use LC-MS to detect impurities early. Adjust reaction conditions (e.g., inert atmosphere, catalyst optimization) to suppress undesired pathways .
- Purification : Employ continuous flow reactors for scalable synthesis and advanced techniques like preparative HPLC .
Q. How can contradictions in thermophysical property data across studies be resolved?
- Methodological Answer :
- Model-Based Analysis : Apply the Prigogine-Flory-Patterson (PFP) model to interpret density and refractive index discrepancies in amine-amide mixtures .
- Standardization : Replicate measurements under identical conditions (e.g., 298.15 K, dry inert atmosphere) to isolate temperature or solvent effects .
Q. What mechanistic insights explain the compound’s interactions with biological targets?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
